molecular formula C10H10OS B8638705 4-Methyl-1-(prop-2-ynylsulfinyl)benzene CAS No. 64732-18-9

4-Methyl-1-(prop-2-ynylsulfinyl)benzene

Cat. No. B8638705
CAS RN: 64732-18-9
M. Wt: 178.25 g/mol
InChI Key: XASFFGAZICYDSS-UHFFFAOYSA-N
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Patent
US06884896B2

Procedure details

In 250 mL of water, was subsequently added and dissolved 68.7 g (321 mmol) of sodium periodate. A methanol solution (250 mL) of 49.6 g (306 mmol) of 4-methyl-1-prop-2-ynylthiobenzene [general formula (XI)] was dropped and stirred at room temperature for 2.5 hours. After 2.5 hours, the mixture was filtered, and the solids were washed with 100 mL of ethyl acetate. The filtrate was vacuum concentrated, and 200 mL of water was added. The resulting mixture was extracted with ethyl acetate (150 mL) three times. The obtained organic layers were washed with 150 mL of water, dried with magnesium sulfate and vacuum concentrated to provide 50.6 g (crude yield 93%) of 4-methyl-1-(prop-2-ynylsulfinyl)benzene.
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
4-methyl-1-prop-2-ynylthiobenzene
Quantity
49.6 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].C[OH:8].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][CH2:17][C:18]#[CH:19])=[CH:12][CH:11]=1>O>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH2:17][C:18]#[CH:19])=[O:8])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
68.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
4-methyl-1-prop-2-ynylthiobenzene
Quantity
49.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)SCC#C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids were washed with 100 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
200 mL of water was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (150 mL) three times
WASH
Type
WASH
Details
The obtained organic layers were washed with 150 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate and vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 50.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.